N-benzyl-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-benzyl-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a dipropylsulfamoyl group, and a pyrrolidine ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyrrolidine ring. One common method involves the reaction of a suitable amine with a carboxylic acid derivative to form the pyrrolidine ring. The benzyl and dipropylsulfamoyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution or addition reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule.
Scientific Research Applications
N-benzyl-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets in the body.
Mechanism of Action
The mechanism of action of N-benzyl-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(dipropylsulfamoyl)benzamide: Shares similar structural features but lacks the pyrrolidine ring.
N-benzyl-1,4-dihydropyridine derivatives: These compounds have a similar benzyl group but differ in the core structure and functional groups.
Uniqueness
N-benzyl-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a benzyl group, a dipropylsulfamoyl group, and a pyrrolidine ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H31N3O4S |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-benzyl-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H31N3O4S/c1-3-14-26(15-4-2)32(30,31)22-12-10-21(11-13-22)27-18-20(16-23(27)28)24(29)25-17-19-8-6-5-7-9-19/h5-13,20H,3-4,14-18H2,1-2H3,(H,25,29) |
InChI Key |
KKIRGEXYERXVIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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